Product packaging for N-methyl-1-(pyridin-4-yl)piperidin-4-amine(Cat. No.:CAS No. 392330-66-4)

N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Cat. No.: B2543427
CAS No.: 392330-66-4
M. Wt: 191.278
InChI Key: TVWJOMGXJWDIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-methyl-1-(pyridin-4-yl)piperidin-4-amine (CAS 392330-66-4) is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . It belongs to the class of piperidine derivatives, a structural motif that is ubiquitous and highly privileged in pharmaceutical and fine chemical synthesis . The piperidine ring is a common feature in numerous natural alkaloids and approved medications, making it a critical scaffold in medicinal chemistry . This specific compound serves as a valuable building block for researchers, particularly in the design and development of novel therapeutic agents. Its molecular structure, which incorporates a methylamino group and a pyridyl substitution on the piperidine ring, makes it a versatile intermediate for constructing more complex, biologically active molecules. The piperidin-4-amine core is of significant research interest in oncology drug discovery. Scientific literature indicates that derivatives based on the piperidin-4-amine structure have been designed, synthesized, and evaluated as potent anticancer agents . These compounds have demonstrated potential by targeting tubulin polymerization, a key mechanism for inhibiting cell division in cancerous cells . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B2543427 N-methyl-1-(pyridin-4-yl)piperidin-4-amine CAS No. 392330-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyridin-4-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWJOMGXJWDIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Methyl 1 Pyridin 4 Yl Piperidin 4 Amine

Retrosynthetic Analysis and Design Strategies for N-methyl-1-(pyridin-4-yl)piperidin-4-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of viable synthetic routes. The primary disconnections are at the C-N bonds connecting the pyridine (B92270) ring to the piperidine (B6355638) ring and the methyl group to the exocyclic amine.

One common strategy involves disconnecting the pyridin-4-yl group, leading to a precursor such as N-methylpiperidin-4-amine and a 4-halopyridine or an equivalent electrophilic pyridine source. This approach focuses on the formation of the aryl-amine bond as a key step.

Alternatively, disconnection at the N-methyl bond suggests a precursor like 1-(pyridin-4-yl)piperidin-4-amine, which would then undergo a methylation step. This strategy separates the formation of the core structure from the final methylation.

Further disconnection of the 4-amino group from the piperidine ring points towards a 1-(pyridin-4-yl)piperidin-4-one intermediate. This ketone can then be converted to the desired amine through reductive amination. This latter approach is often favored in classical syntheses due to the accessibility of the piperidin-4-one starting materials.

Classical Synthetic Routes to this compound

Classical synthetic approaches to this compound typically involve a linear sequence of well-established reactions. These methods, while robust, may require multiple steps and purification procedures.

Multi-step Reaction Sequences for the Core Structure

The construction of the 1-(pyridin-4-yl)piperidin-4-amine core often begins with commercially available starting materials. A common route involves the initial coupling of a piperidine derivative with a pyridine derivative. For instance, the synthesis can commence with the reaction of 4-chloropyridine hydrochloride with 4-piperidone. This nucleophilic aromatic substitution reaction forms the 1-(pyridin-4-yl)piperidin-4-one intermediate, which is a crucial building block for the subsequent amination and methylation steps.

Reaction Step Reactants Reagents and Conditions Product
N-Arylation4-Chloropyridine hydrochloride, 4-PiperidoneBase (e.g., K2CO3), Solvent (e.g., DMF), Heat1-(pyridin-4-yl)piperidin-4-one

Amination Reactions in the Synthesis of the Compound

The conversion of the 1-(pyridin-4-yl)piperidin-4-one intermediate to the corresponding amine is a critical step. Reductive amination is a widely employed method for this transformation. This reaction involves the treatment of the ketone with an amine in the presence of a reducing agent. To obtain the primary amine, ammonia or a protected form of ammonia is used. For the direct introduction of the N-methylamino group, methylamine can be employed.

The reaction typically proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the amine. A variety of reducing agents can be used, with sodium borohydride and its derivatives being common choices.

Reaction Step Starting Material Reagents and Conditions Product
Reductive Amination1-(pyridin-4-yl)piperidin-4-oneMethylamine, Reducing agent (e.g., NaBH4), Solvent (e.g., Methanol)This compound

N-Methylation Strategies for the Target Compound

In routes where 1-(pyridin-4-yl)piperidin-4-amine is synthesized as an intermediate, a subsequent N-methylation step is required to obtain the final product. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. This reaction utilizes formic acid and formaldehyde as the methylating agents. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid, with the irreversible loss of carbon dioxide driving the reaction to completion. This method is advantageous as it typically avoids the over-methylation to form quaternary ammonium salts.

Reaction Step Starting Material Reagents and Conditions Product
Eschweiler-Clarke Methylation1-(pyridin-4-yl)piperidin-4-amineFormaldehyde, Formic Acid, HeatThis compound

Modern Synthetic Approaches to this compound

More recent synthetic strategies often focus on improving efficiency and reducing the number of steps through the use of catalytic methods. These modern approaches offer milder reaction conditions and often higher yields compared to classical routes.

Catalytic Methods in Compound Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful modern method for the formation of the C-N bond between the pyridine and piperidine rings. This approach can be employed to directly couple a 4-halopyridine (such as 4-chloropyridine or 4-bromopyridine) with a pre-formed N-methyl-4-aminopiperidine.

This catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Reaction Type Substrates Catalyst System Product
Buchwald-Hartwig Amination4-Chloropyridine, N-methyl-4-aminopiperidinePalladium precursor (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)This compound

Furthermore, modern catalytic methods for N-methylation have been developed as alternatives to the classical Eschweiler-Clarke reaction. These can involve the use of various methylating agents in the presence of a catalyst. For example, catalytic N-methylation using methanol in the presence of a ruthenium or iridium catalyst has been reported for a variety of amines. These methods often proceed via a "borrowing hydrogen" mechanism and are considered greener alternatives due to the use of a more benign methylating agent.

Stereoselective Synthesis Considerations for Related Analogues

The creation of specific stereoisomers of this compound analogues is crucial for investigating their structure-activity relationships. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which can significantly influence a molecule's biological activity. Several strategies have been developed for the asymmetric synthesis of substituted piperidines. nih.gov

One common approach is the hydrogenation of substituted pyridine precursors. nih.gov This method can be rendered stereoselective through the use of chiral catalysts. For instance, iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Similarly, rhodium(I) catalysts paired with ferrocene ligands have demonstrated high efficiency in these transformations. nih.gov Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, have also been shown to diastereoselectively reduce substituted pyridines to piperidines. nih.gov

Another powerful technique is the chemo-enzymatic dearomatization of activated pyridines. This method combines chemical synthesis with biocatalysis to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org A key step in this process often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. acs.org

Intramolecular cyclization reactions are also a cornerstone of stereoselective piperidine synthesis. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides, for example, can lead to piperidin-4-ols with excellent diastereoselectivity. nih.gov The resulting piperidine nitrogen is unsubstituted, allowing for further derivatization. nih.gov

The following table summarizes various catalytic systems used for the stereoselective synthesis of chiral piperidine derivatives, which are analogues of the title compound.

Catalyst SystemReaction TypeKey Features
Iridium(I) with P,N-ligandAsymmetric HydrogenationEffective for 2-substituted pyridinium salts. nih.gov
Rhodium(I) with Ferrocene ligandAsymmetric HydrogenationHigh efficiency and stereoselectivity. nih.gov
Borenium ions / HydrosilanesDiastereoselective ReductionNon-metal alternative for pyridine reduction. nih.gov
Amine Oxidase / Ene Imine ReductaseChemo-enzymatic DearomatizationOne-pot cascade for stereo-defined products. nih.govacs.org
Gold Catalysts (e.g., PPh3AuNTf2)Intramolecular CyclizationProduces highly functionalized piperidines. nih.gov

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at the pyridine moiety, the piperidine ring, or the amine nitrogen.

The pyridine ring offers several avenues for modification. The nitrogen atom in the pyridine ring makes it electron-deficient, influencing its reactivity.

Alkylation and Arylation: The pyridine ring can be activated towards nucleophilic attack by forming a pyridinium salt. Subsequent reactions can introduce alkyl or aryl groups. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridines can furnish 3-substituted piperidines with high enantioselectivity. acs.org

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for modifying heterocycles. While challenging due to the electron-deficient nature of pyridine, transition metal-catalyzed methods have been developed for the C-H arylation of pyridines.

Oxidation: Oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

The saturated piperidine ring can also be functionalized, although this often requires harsher conditions than modifications to the aromatic pyridine ring.

Dehydrogenation: The piperidine ring can be converted back to a pyridine ring through catalytic dehydrogenation, for instance, using a supported vanadia catalyst. google.com This can be a step in a multi-step modification strategy.

Ring Opening: Under certain conditions, the piperidine ring can undergo ring-opening reactions, providing access to linear amino-alcohol or amino-ketone structures.

Substitution: Introduction of substituents on the piperidine ring is often achieved during the synthesis of the ring itself. researchgate.net For example, starting from substituted pyridines before hydrogenation allows for the synthesis of piperidines with substituents at various positions. nih.gov Functional group interconversion on a pre-existing substituent, such as the ozonolysis of a 4-methylene group to a 4-piperidone, provides another route to diversification. acs.org

The table below outlines some reactions for modifying the core heterocyclic systems.

Ring SystemReaction TypeReagents/CatalystOutcome
PyridineReductive Heck ReactionRh-catalyst, Arylboronic acid3-Arylpiperidine analogue acs.org
PiperidineDehydrogenationSupported Vanadia CatalystPyridine analogue google.com
PiperidineFunctional Group InterconversionOzonolysis4-Oxopiperidine analogue acs.org

The secondary amine within the piperidine ring and the primary exocyclic amine are both nucleophilic and can be readily modified.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or via reductive amination. Reductive amination of the free amine with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a common method. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a straightforward way to introduce a wide variety of functional groups.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination can be used to form a C-N bond between the amine nitrogen and an aryl halide, leading to N-aryl derivatives.

Derivatization for Analysis: The amine group can be derivatized to facilitate chemical analysis. For instance, reaction with benzaldehyde forms a stable, UV-active derivative that can be detected at low levels using HPLC-UV instrumentation. researchgate.net Another approach involves using tags with high proton affinity, such as N-(4-aminophenyl)piperidine, to improve detection by mass spectrometry. researchgate.netnsf.gov

Advanced Spectroscopic and Crystallographic Characterization of N Methyl 1 Pyridin 4 Yl Piperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

A complete NMR analysis would be fundamental to confirm the chemical structure of N-methyl-1-(pyridin-4-yl)piperidin-4-amine. This would involve the acquisition and interpretation of both one-dimensional and two-dimensional NMR spectra.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule, for instance, showing the connectivity between adjacent protons on the piperidine (B6355638) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbon atoms they are attached to, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular structure, such as connecting the piperidine ring to the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons, which is valuable for determining the three-dimensional conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining insight into its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem MS (MS/MS) experiments would involve isolating the molecular ion and inducing fragmentation. The analysis of the resulting fragment ions would help to elucidate the structure of the molecule by identifying characteristic bond cleavages. For this compound, fragmentation would likely occur at the piperidine ring and the bond connecting it to the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation in the Crystalline State

An X-ray diffraction analysis would reveal the precise three-dimensional arrangement of atoms in the crystal lattice. This would allow for the determination of key geometric parameters such as:

Bond Lengths: The distances between covalently bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the pyridine ring relative to the piperidine ring and the conformation of the piperidine ring itself (e.g., chair, boat, or twist-boat).

A data table summarizing these parameters would be constructed from the crystallographic information file (CIF).

Intermolecular Interactions and Crystal Packing Analysis

The study of the crystal structure would also elucidate the non-covalent interactions that govern how the molecules pack together in the solid state. This analysis would identify and characterize:

Hydrogen Bonds: The presence of any classical (e.g., N-H···N) or non-classical (e.g., C-H···N) hydrogen bonds, which are crucial in determining the supramolecular architecture.

π-π Stacking: Potential interactions between the aromatic pyridine rings of adjacent molecules.

A data table would be generated to list the significant intermolecular contacts, including donor-acceptor distances and angles for any identified hydrogen bonds.

Until such experimental data becomes available, the detailed crystallographic characterization of this compound remains an area for future investigation.

In Vitro Biological Activity and Mechanistic Studies of N Methyl 1 Pyridin 4 Yl Piperidin 4 Amine

Receptor Binding Assays and Receptor Selectivity Profiling

No data is currently available on the agonist or antagonist activity of N-methyl-1-(pyridin-4-yl)piperidin-4-amine at various receptors, nor is there information regarding its binding affinity or selectivity for specific receptor subtypes.

Enzyme Inhibition and Activation Studies

There is no published information identifying specific target enzymes for this compound. Consequently, kinetic analyses of its potential modulatory effects on enzyme activity have not been reported.

Cellular Assays and Signaling Pathway Investigations

Investigations into the effects of this compound in cellular models and its impact on intracellular signaling pathways have not been documented in the available scientific literature.

Cell-based Reporter Gene Assays

No publicly available data from cell-based reporter gene assays for this compound could be identified in the searched scientific literature. These assays are crucial for determining if a compound can modulate the transcriptional activity of specific genes by interacting with components of the relevant signaling pathways.

Intracellular Signaling Cascade Modulation

There is no specific information available in the public domain regarding the modulation of intracellular signaling cascades by this compound. Studies on related compounds, such as certain 4-aminopiperidine (B84694) derivatives, have shown that they can act as inhibitors of protein kinases like Protein Kinase B (Akt), which is a key component of signaling pathways that regulate cell growth and survival. acs.orgnih.gov However, without direct experimental evidence, the effect of this compound on these or any other signaling pathways remains unknown.

Investigation of Compound-Protein Interactions

Direct studies on the interaction of this compound with specific proteins are not available in the reviewed literature. Such investigations, often carried out using techniques like thermal shift assays, surface plasmon resonance, or isothermal titration calorimetry, are essential for identifying the molecular targets of a compound and understanding its mechanism of action. For some analogous compounds, interactions with the ATP-binding site of protein kinases have been observed. evitachem.com

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Mechanistic Understanding

Microsomal Stability and Cytochrome P450 Metabolism (in vitro)

Specific data on the microsomal stability and the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound are not present in the available literature. Generally, compounds containing a 4-aminopiperidine moiety can be metabolized by CYP isoforms, with N-dealkylation being a common pathway. nih.govacs.org The major isoform often involved in the metabolism of such compounds is CYP3A4. nih.govacs.org However, the metabolic fate of this compound has not been specifically determined.

Table 1: Microsomal Stability of this compound

SpeciesIncubation Time (min)Percent Remaining
HumanData not availableData not available
MouseData not availableData not available
RatData not availableData not available

Table 2: Cytochrome P450 Inhibition Profile of this compound

CYP IsoformIC50 (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

Permeability Assays (e.g., Caco-2, PAMPA)

There are no published results from in vitro permeability assays, such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA), for this compound. These assays are standard methods to predict the intestinal absorption of a compound. nih.govsigmaaldrich.com The Caco-2 assay uses a human colon adenocarcinoma cell line to assess both passive and active transport mechanisms, while the PAMPA model evaluates passive diffusion. nih.govsigmaaldrich.com Without these data, the permeability characteristics of this compound cannot be determined.

Table 3: In Vitro Permeability of this compound

Assay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)
Caco-2 (Apical to Basolateral)Data not available
Caco-2 (Basolateral to Apical)Data not available
PAMPAData not available

Structure Activity Relationship Sar Studies of N Methyl 1 Pyridin 4 Yl Piperidin 4 Amine and Its Derivatives

Design Principles for N-methyl-1-(pyridin-4-yl)piperidin-4-amine Derivatives

The design of derivatives based on the this compound scaffold is often guided by strategies aimed at enhancing interactions with specific biological targets, improving metabolic stability, and optimizing physicochemical properties. A common approach involves using the 4-aminopiperidine (B84694) core as a central anchor to which various functional groups are attached. researchgate.net This scaffold allows for three-dimensional exploration of the binding pocket of a target protein.

Key design principles include:

Scaffold Hopping and Hybridization: In the quest for novel inhibitors, fragments of known active molecules are often combined. For instance, the 1-(piperidin-4-yl) moiety is present in various inhibitors, and its combination with different aromatic systems, like pyridine (B92270), is a rational design strategy to explore new chemical space and improve target engagement.

Bioisosteric Replacement: The pyridine ring itself is often considered a bioisostere of a phenyl ring, offering advantages such as improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor through its nitrogen atom. nih.gov This modification can fundamentally alter a compound's properties and biological activity.

Conformational Constraint: Introducing rigidity into the molecule, for example by creating cyclic analogs or introducing double bonds in the piperidine (B6355638) ring, can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity by reducing the entropic penalty upon binding.

Modulation of Physicochemical Properties: Modifications are frequently designed to tune properties like lipophilicity (logP) and polar surface area (PSA). For example, in the development of analgesics based on 4-phenylamidopiperidines, the nature of the substituent on the piperidine nitrogen is critical for activity and is optimized based on fragment constants. nih.gov

Impact of Substitutions on the Pyridine Moiety on Biological Activity

The electronic and steric properties of substituents on the pyridine ring play a pivotal role in modulating the biological activity of this compound derivatives. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity, along with the electron distribution in the ring, can be finely tuned by substituents.

Studies on analogous systems have revealed several key trends:

Electronic Effects: The addition of electron-withdrawing groups (e.g., -CN, -NO2) or electron-donating groups (e.g., -CH3, -OMe) to the aromatic ring can significantly alter binding affinity. mdpi.com In one study on thieno[2,3-b]pyridine derivatives, only compounds bearing a cyano (-CN) group in combination with a halogen showed significant inhibitory activity against the FOXM1 protein, highlighting the importance of a specific electronic profile for activity. mdpi.com

Positional Isomerism: The position of the substituent on the pyridine ring is critical. Research on pyridine derivatives has shown that the presence and positions of groups like -OMe and -OH can enhance antiproliferative activity, whereas halogen atoms or bulky groups may lead to lower activity. nih.gov

Lipophilicity and Steric Hindrance: The size and lipophilicity of the substituent impact how the molecule fits into a binding pocket. In a series of epibatidine analogs, which feature a pyridine ring, various substituents (fluoro, bromo, amino) led to significant differences in binding affinity, functional potency, and receptor subtype selectivity for neuronal nicotinic receptors. nih.gov

The following table summarizes the effects of different substituents on a pyridine ring from a study on antimicrobial agents, illustrating the impact on activity. researchgate.net

CompoundPyridine Ring SubstituentLinkerActivity Zone (mm) vs. B. mycoidesMIC (mg/mL) vs. B. mycoides
12a 4-bromophenyl, 6-methoxyphenyl-CN33<0.0048
15 4-bromophenyl, 6-methoxyphenylThienopyridine fusion290.0098

Data sourced from studies on related pyridine derivatives, demonstrating the principle of substituent effects.

Influence of Modifications to the Piperidine Ring System on Biological Activity

Key modifications and their consequences include:

Substitution Position: The point of attachment on the piperidine ring is crucial. For instance, studies on SUCNR1 inhibitors showed that moving a substituent from the 4-position to the 3-position of the piperidine ring resulted in a significant increase in permeability and lipophilicity due to the adoption of a folded conformation featuring an intramolecular salt bridge. thieme-connect.com

Ring Substitution: Adding substituents directly onto the carbon atoms of the piperidine ring can enhance activity. In a series of anticancer agents, the presence of a methyl group at the 3- or 4-position of the piperidine ring was associated with the highest activity. ajchem-a.com

Conformational Effects: The piperidine ring typically adopts a stable chair conformation. Substituents can be in either an axial or equatorial position, which dictates their spatial relationship to other parts of the molecule and the receptor. For N-aryl piperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, which can be critical for biological activity. nih.gov

Bioisosteric Ring Replacement: Replacing the piperidine ring with other heterocyclic systems is a common strategy to probe SAR. For example, in a series of PI3Kδ inhibitors, replacing a piperazine moiety with a piperazinone led to compounds that were more potent and selective. nih.gov

Effects of N-methylation and Amine Substitutions on Biological Activity

The N-methyl-4-amine portion of the scaffold is a key interaction domain, and modifications here directly impact binding affinity and selectivity.

N-Methylation: The methyl group on the exocyclic nitrogen can be critical for potency. In some compound series, N-methylation enhances activity by providing an optimal balance of steric bulk and electronic properties for receptor interaction. However, in other cases, the unsubstituted amine (NH) or larger alkyl groups may be preferred. The primary amine can act as a hydrogen bond donor, while the methylated tertiary amine cannot, which can be a critical determinant of activity.

Amine Substitution: The nature of the group attached to the piperidine nitrogen (the 1-position) is a major determinant of biological activity. In a series of potent analgesics, high potency was observed specifically in compounds having an aralkyl substituent (e.g., phenethyl) on the piperidine nitrogen. nih.gov This suggests that this part of the molecule engages in significant favorable interactions within the receptor binding site.

Linker Modification: The connection between the piperidine ring and the amine function can also be modified. Studies on 4-aminopiperidine drugs have shown that the type of linker (e.g., a direct bond, a methylene bridge, or an ethylene bridge) between the piperidine nitrogen and an aromatic moiety influences metabolic stability and the primary sites of metabolism by cytochrome P450 enzymes. nih.gov

Stereochemical Considerations in SAR for Related Analogues

Stereochemistry is a critical factor in the SAR of piperidine-containing compounds, as biological macromolecules are chiral. The introduction of chiral centers into the this compound scaffold can lead to enantiomers with vastly different biological activities, physicochemical properties, and safety profiles.

Enantioselectivity: Enantiomers of a chiral drug can exhibit different potencies. For example, in a series of inhibitors of the p300/CBP-associated factor (PCAF), introducing a chiral center in the piperidine ring significantly improved potency compared to symmetric, achiral analogs. thieme-connect.com

Physicochemical Properties: Chirality can influence properties such as aqueous solubility. In one study, introducing a substituent at the 2-position of a piperidine ring created a chiral center and effectively enhanced the aqueous solubility of the compound series. thieme-connect.com

The following table illustrates how introducing a chiral center can improve the potency of PCAF inhibitors. thieme-connect.com

CompoundR Group (Piperidine Moiety)StereochemistryPotency (KD in nmol/L)
36 Symmetric piperidineAchiral>200
39 3,5-disubstituted piperidineChiral~150

Data adapted from a study on PCAF inhibitors to demonstrate the principle of stereochemical impact.

Development of Pharmacophore Models for this compound Scaffold

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound scaffold, a typical pharmacophore model would highlight key features that drive receptor binding.

Essential features often include:

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor.

Aromatic Ring (AR): The pyridine ring provides a planar aromatic surface for π-π stacking or hydrophobic interactions.

Positive Ionizable (PI) / Hydrogen Bond Donor (HBD): At physiological pH, the exocyclic amine or the piperidine nitrogen can be protonated, forming a positive ion that can engage in ionic interactions or strong hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor active site. plos.org

Hydrophobic (HY) Features: The aliphatic carbons of the piperidine ring and any alkyl substituents contribute to hydrophobic interactions.

Pharmacophore models can be generated from a set of active molecules or from the structure of the ligand-receptor complex. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify novel hits with the desired biological activity. researchgate.net For example, a hybrid pharmacophore model for leukotriene A4 hydrolase inhibitors identified a positive ionizable feature over the nitrogen atom of a pyrrolidine ring (analogous to piperidine) as a key interaction point with critical arginine and lysine residues. plos.org Such models provide a powerful tool for rationalizing SAR and guiding the design of new, more potent derivatives.

Future Perspectives and Research Trajectories for N Methyl 1 Pyridin 4 Yl Piperidin 4 Amine

Untapped Synthetic Opportunities for Complex Analogues

The synthesis of complex analogues of N-methyl-1-(pyridin-4-yl)piperidin-4-amine can be significantly advanced by leveraging modern synthetic methodologies. While classical methods for the formation of piperidine (B6355638) and pyridine (B92270) rings are well-established, there are several untapped avenues for creating more diverse and intricate derivatives. nih.gov

Diversity-Oriented Synthesis (DOS): This approach can be employed to generate a library of structurally diverse analogues from a common intermediate. chemrxiv.orgresearchgate.netorganic-chemistry.org By systematically varying the substituents on both the pyridine and piperidine rings, as well as the N-methyl group, a vast chemical space can be explored. This could involve the use of multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. nih.gov

Late-Stage Functionalization: Recent advancements in C-H activation and photoredox catalysis offer powerful tools for the late-stage functionalization of the pyridinyl-piperidine core. nih.govnih.govunimi.itcharnwooddiscovery.com These methods would allow for the introduction of a wide range of functional groups at positions that are not easily accessible through traditional synthetic routes. This would enable the fine-tuning of the compound's physicochemical properties and biological activity.

Stereoselective Synthesis: The development of stereoselective methods for the synthesis of substituted piperidines is another crucial area of exploration. rsc.org By controlling the stereochemistry of the substituents on the piperidine ring, it may be possible to enhance the compound's potency and selectivity for its biological targets.

Synthetic ApproachPotential AdvantagesKey Methodologies
Diversity-Oriented SynthesisRapid generation of large and diverse compound libraries.Multicomponent reactions, combinatorial chemistry.
Late-Stage FunctionalizationIntroduction of diverse functional groups on the core scaffold.C-H activation, photoredox catalysis. nih.govnih.govunimi.itcharnwooddiscovery.com
Stereoselective SynthesisControl over the three-dimensional structure of analogues.Asymmetric catalysis, chiral auxiliaries. rsc.org

Exploration of Novel Biological Targets for the Compound Scaffold

The pyridinyl-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. While derivatives of this scaffold have been explored for certain targets, there remains a vast and underexplored landscape of potential biological applications.

Future research should focus on screening this compound and its analogues against a broad panel of biological targets. High-throughput screening campaigns could unveil unexpected activities and open up new therapeutic avenues. Based on the structural motifs present in the molecule, several target classes warrant investigation:

Kinases: The pyridine and piperidine rings are common features in many kinase inhibitors. Screening against a diverse kinase panel could identify novel inhibitors of protein kinases involved in cancer, inflammation, and other diseases.

G-Protein Coupled Receptors (GPCRs): The basic nitrogen atoms in the piperidine and pyridine rings make this scaffold a good candidate for interacting with GPCRs, which are a major class of drug targets.

Epigenetic Targets: The scaffold could be modified to interact with epigenetic regulatory proteins, such as histone methyltransferases or demethylases, which are increasingly recognized as important drug targets.

Advanced Computational Modeling for Optimized Derivatives

Advanced computational modeling techniques can play a pivotal role in guiding the design and optimization of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the analogues with their biological activity. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of the compounds to their biological targets. This information can then be used to design new analogues with improved binding affinity and selectivity.

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new compounds with diverse scaffolds but similar biological profiles.

Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to large datasets of chemical structures and biological activities can accelerate the discovery of novel and potent derivatives. These approaches can identify complex patterns that may not be apparent from traditional QSAR models.

Computational MethodApplication in Drug Design
QSARPredicting the biological activity of new analogues. nih.gov
Molecular DockingUnderstanding the binding interactions with target proteins.
Pharmacophore ModelingIdentifying key structural features for activity.
Machine Learning/AIAccelerating the discovery of novel compounds.

Potential as a Research Tool or Probe in Molecular Biology Studies

Beyond its therapeutic potential, this compound and its derivatives could be developed into valuable research tools or probes for studying biological systems. By incorporating reporter groups, such as fluorescent dyes or affinity tags, the compound could be used to visualize and track its biological targets within cells or tissues.

Activity-Based Probes (ABPs): An ABP based on this scaffold could be designed to covalently label its target protein, allowing for its identification and characterization. This would be a powerful tool for target validation and for studying the functional role of the target protein.

Bioorthogonal Chemistry: The integration of bioorthogonal functional groups into the structure of this compound would enable its use in a variety of chemical biology applications. nih.govutmb.edunih.govresearchgate.netreading.ac.uk For example, a "clickable" version of the compound could be used for in situ target engagement studies or for the construction of more complex molecular probes.

Integration with Emerging Chemical Biology Methodologies

The this compound scaffold is well-suited for integration with emerging chemical biology methodologies, such as targeted protein degradation.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. fluorochem.co.uknih.govfrontiersin.org The pyridinyl-piperidine scaffold could serve as a ligand for a novel protein of interest, which could then be linked to a known E3 ligase ligand to create a new PROTAC.

Molecular Glues: These are small molecules that induce the interaction between a target protein and an E3 ligase, also leading to the target's degradation. nih.govresearchgate.net High-throughput screening of a library of this compound analogues could identify compounds that act as molecular glues for specific protein targets.

The exploration of these future research trajectories has the potential to unlock the full therapeutic and scientific value of the this compound scaffold, leading to the development of novel drugs and powerful research tools.

Q & A

Q. What are the optimal synthetic routes for N-methyl-1-(pyridin-4-yl)piperidin-4-amine, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via coupling reactions between pyridin-4-ylmethylamine derivatives and piperidin-4-amine precursors. For example, intermediate synthesis often involves halogenated aryl substrates reacting with 4-aminopiperidine under weak alkaline conditions to form the core structure . Post-reaction, purification via column chromatography or recrystallization in solvents like ethanol/acetonitrile is critical. Characterization requires 1^1H/13^13C NMR to confirm regiochemistry and mass spectrometry (HRMS) to verify molecular weight . Purity (>95%) is validated using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR detects proton environments (e.g., aromatic pyridinyl protons at δ 8.1–8.3 ppm, piperidine methyl groups at δ 2.3–2.5 ppm). 13^13C NMR confirms quaternary carbons (e.g., pyridinyl carbons at ~150 ppm) .
  • Mass Spectrometry : HRMS with ESI+ ionization provides exact mass (e.g., [M+H]+^+ ≈ 218.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, though single-crystal growth may require slow evaporation of dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., CYP51 enzymes in parasitic infections). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and analyze binding energies (<-8 kcal/mol suggests strong affinity) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å indicates stable binding) and hydrogen bond persistence .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times. For antimicrobial studies, confirm MIC values using CLSI guidelines .
  • Purity Reassessment : Contaminants (e.g., unreacted 4-aminopiperidine) may skew results. Re-run HPLC and compare retention times with standards .
  • Mechanistic Studies : Use knockout models (e.g., CRISPR-edited enzymes) to isolate target interactions. For example, if CYP5122A1 inhibition is disputed, test activity in CYP5122A1/^{-/-} cells .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Step Optimization : For coupling reactions, replace traditional bases (K2_2CO3_3) with milder alternatives (e.g., DIPEA) to reduce side-product formation .
  • Microwave Assistance : Reduce reaction time from 24h to 2h for cyclization steps, maintaining 70–80°C and 150 W .
  • Workflow Integration : Use in-situ quenching (e.g., adding MeCN/H2_2O mixtures) to precipitate intermediates, minimizing loss during extraction .

Data Contradiction Analysis

Q. Why do solubility and bioavailability predictions vary across studies for this compound?

Methodological Answer:

  • Solvent Effects : LogP values (predicted ~2.1) may differ due to measurement in octanol/water vs. cyclohexane/water. Validate experimentally via shake-flask assays .
  • Crystalline vs. Amorphous Forms : Amorphous forms (generated via spray drying) show 2–3× higher solubility than crystalline counterparts. Characterize via PXRD .
  • Permeability Assays : Use Caco-2 monolayers to reconcile discrepancies between PAMPA and in vivo bioavailability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.